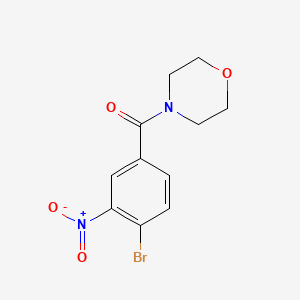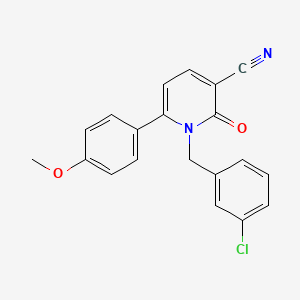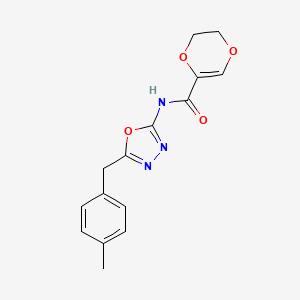
2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Dimethylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate” is a complex organic compound. It contains a benzene ring, which is a common structure in organic chemistry, known for its stability due to resonance . The compound also includes methyl, chloro, methoxy, and sulfonate groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in my resources. These properties can be influenced by the functional groups present in the molecule .Scientific Research Applications
Metabolic Pathways and Applications
- In Vivo Metabolism Studies: Studies have focused on understanding the metabolic pathways of structurally similar compounds. For instance, the in vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rats has been examined, revealing complex metabolic pathways involving sulfoxidation, sulfone formation, and other modifications (Kanamori et al., 2007). Similar metabolic studies have been conducted on 4-bromo-2,5-dimethoxyphenethylamine, another compound with a related structure (Kanamori et al., 2002).
Therapeutic and Biological Effects
- Therapeutic Potential: The compound's analogs or related structures have been studied for various therapeutic effects. For instance, certain sulfonate-related compounds were evaluated for their potential in treating myopathy due to their effects as hydroxyl radical scavengers (Wakata et al., 2001; Sugimoto et al., 2003). Additionally, antiprotozoal activities of certain furan derivatives have been assessed, suggesting potential biomedical applications (Das & Boykin, 1977).
Chemical Synthesis and Characterization
- Chemical Synthesis and Analysis: Research has been conducted on the synthesis and characterization of structurally related compounds, which may provide insights into chemical properties and synthesis methods relevant to your compound of interest. For example, studies have detailed the synthesis of dihydrobenzofuran analogues of hallucinogenic phenethylamines and explored their binding energy and receptor interactions, which may offer a foundation for understanding the chemical properties of similar compounds (Nichols et al., 1991).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,5-dimethylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-4-5-10(2)13(6-9)21-22(18,19)15-8-11(16)14(20-3)7-12(15)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAXBXHGFAKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)


![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)
amine hydrochloride](/img/structure/B2475614.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)

![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)

